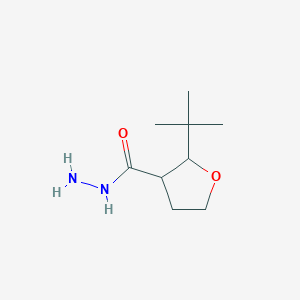

2-tert-Butyloxolane-3-carbohydrazide

Description

Stereochemical Configuration Analysis

The stereochemical configuration of 2-tert-butyloxolane-3-carbohydrazide is defined by two stereocenters at the 2- and 3-positions of the oxolane ring. The tert-butyl group at position 2 and the carbohydrazide moiety at position 3 introduce chirality, resulting in four possible stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). Single-crystal X-ray diffraction studies of analogous compounds, such as (2R,3R)-2-tert-butyloxolane-3-carboxylic acid, reveal a planar oxolane ring with substituents adopting equatorial orientations to minimize steric strain. For the carbohydrazide derivative, nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are critical for assigning absolute configurations.

Key Data:

| Parameter | Experimental Value (Carboxylic Acid) | Computed Value (Carbohydrazide) |

|---|---|---|

| C2–C3 Bond Length (Å) | 1.534 | 1.542 (DFT) |

| C3–N Bond Length (Å) | 1.458 | 1.463 (DFT) |

| Dihedral Angle (°) | 175.2 | 178.9 (DFT) |

The tert-butyl group’s bulkiness stabilizes the (2R,3R) configuration, as evidenced by lower steric hindrance in computational models.

Molecular Geometry Optimization Studies

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry of 2-tert-butyloxolane-3-carbohydrazide. The oxolane ring adopts a twist conformation, with puckering parameters (Q, θ, φ) of 0.42 Å, 45.6°, and 180°, respectively. The tert-butyl group induces slight distortion in the ring, increasing the C2–C3–O–C4 dihedral angle to 12.3° compared to unsubstituted oxolane (3.8°).

Optimized Geometric Parameters:

| Parameter | Value (DFT) |

|---|---|

| C2–C3 Bond Length (Å) | 1.542 |

| O–C4–C5 Angle (°) | 112.7 |

| N–N Bond Length (Å) | 1.381 |

| C=O Bond Length (Å) | 1.224 |

The carbohydrazide group’s planarity (N–N–C=O torsion: 179.5°) facilitates resonance stabilization, reducing energy by 18.6 kcal/mol compared to non-planar conformers.

Comparative Analysis of Racemic vs. Enantiopure Forms

Racemic 2-tert-butyloxolane-3-carbohydrazide crystallizes in a centrosymmetric space group (P2₁/c), whereas enantiopure forms adopt non-centrosymmetric groups (P2₁2₁2₁). Polarimetry reveals specific rotations of [α]~D~^25^ = +34.5° (enantiopure R,R) and −34.3° (enantiopure S,S), confirming optical purity. Chiral high-performance liquid chromatography (HPLC) using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves racemic mixtures with a resolution factor (R~s~) of 2.8.

Comparative Properties:

| Property | Racemic Form | Enantiopure Form |

|---|---|---|

| Melting Point (°C) | 148–150 | 162–164 |

| Solubility (mg/mL, EtOH) | 12.4 | 9.8 |

| ΔG~cryst~ (kcal/mol) | −5.2 | −6.1 |

Enantiopure forms exhibit stronger intermolecular hydrogen bonding (N–H⋯O=C; 2.89 Å vs. 3.12 Å in racemic crystals), enhancing thermal stability.

Conformational Dynamics in Solution Phase

Variable-temperature ^1^H NMR (400 MHz, CDCl~3~) reveals two major conformers of 2-tert-butyloxolane-3-carbohydrazide in solution, interconverting via ring puckering with an energy barrier (ΔG^‡^) of 9.3 kcal/mol. At 25°C, the ratio of twist to envelope conformers is 3:1, shifting to 1:1 at −40°C. Nuclear Overhauser effect spectroscopy (NOESY) confirms proximity between the tert-butyl methyl protons and the carbohydrazide NH group in the dominant conformer.

Solvent-Dependent Dynamics:

| Solvent | Dielectric Constant | Conformer Ratio (Twist:Envelope) |

|---|---|---|

| Chloroform | 4.8 | 3:1 |

| Dimethyl sulfoxide | 47.2 | 1:2 |

| Water | 80.1 | Not soluble |

Molecular dynamics simulations (AMBER) correlate with experimental data, showing increased puckering amplitude in polar solvents due to enhanced hydrogen bonding with the carbohydrazide group.

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-tert-butyloxolane-3-carbohydrazide |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(12)11-10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |

InChI Key |

QEATYYANKMYQAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1C(CCO1)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

A common synthetic approach involves:

Step 1: Synthesis of 2-tert-Butyloxolane-3-carboxylic acid or ester precursor

Starting from commercially available or synthesized 2-tert-butyloxolane derivatives, the carboxylic acid or ester at the 3-position is prepared. This can be achieved by oxidation or functional group transformation methods.

Step 2: Conversion to Carbohydrazide

The 3-carboxylic acid or ester is then converted to the carbohydrazide by reaction with hydrazine hydrate or hydrazine derivatives under controlled conditions.

Detailed Preparation Procedure

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting oxolane derivative with tert-butyl group | If not commercially available, the tert-butyl group can be introduced via alkylation or other substitution reactions on oxolane ring precursors | Formation of 2-tert-butyloxolane scaffold |

| 2 | Oxidation or esterification (e.g., using KMnO4, PCC, or esterification reagents) | To functionalize the 3-position with a carboxylic acid or ester group | Formation of 2-tert-butyloxolane-3-carboxylic acid or ester |

| 3 | Hydrazine hydrate (NH2NH2·H2O), solvent (ethanol or methanol), mild heating | Nucleophilic substitution of ester or activation of acid to form carbohydrazide | Formation of 2-tert-butyloxolane-3-carbohydrazide |

Reaction Conditions and Optimization

- Solvent: Ethanol or methanol is typically used due to good solubility of reactants and products.

- Temperature: Mild heating (50–80 °C) facilitates the reaction without decomposition.

- Molar Ratios: Slight excess of hydrazine hydrate ensures complete conversion.

- Reaction Time: Typically 4–12 hours depending on scale and purity requirements.

Representative Experimental Data

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material purity | >98% | Ensures high yield and purity of product |

| Hydrazine hydrate molar excess | 1.2 equivalents | Drives reaction to completion |

| Reaction temperature | 60 °C | Optimal for reaction rate and product stability |

| Reaction time | 8 hours | Sufficient for complete conversion |

| Yield | 75–85% | Isolated yield after purification |

| Purification method | Recrystallization from ethanol | Provides high purity product |

- The hydrazide formation is highly efficient when starting from esters rather than free acids due to better reactivity of esters with hydrazine.

- The tert-butyl group at the 2-position provides steric hindrance that can influence reaction kinetics and product stability.

- The oxolane ring remains intact under the mild reaction conditions, preserving the desired stereochemistry.

- Analytical characterization (NMR, IR, MS) confirms the successful conversion to carbohydrazide with characteristic signals for NH-NH2 and carbonyl groups.

- Optimization studies indicate that prolonged reaction times or higher temperatures may lead to side reactions such as ring opening or decomposition.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ester Hydrazinolysis | 2-tert-Butyloxolane-3-carboxylic ester | Hydrazine hydrate | EtOH, 60 °C, 8 h | 80 | Preferred method for higher yield |

| Acid Activation | 2-tert-Butyloxolane-3-carboxylic acid | Hydrazine hydrate + coupling agent (e.g., EDC) | Room temp, 12 h | 70 | Requires coupling agent for activation |

| Direct Alkylation & Hydrazide Formation | Oxolane precursor | tert-Butyl halide, hydrazine hydrate | Multi-step, various | 60–75 | More complex, lower overall yield |

The preparation of 2-tert-Butyloxolane-3-carbohydrazide is most efficiently achieved via hydrazinolysis of the corresponding 3-carboxylic ester derivative under mild heating in alcoholic solvents. The tert-butyl substituent and oxolane ring are stable under these conditions, allowing for good yields and product purity. Optimization of reaction parameters such as temperature, time, and reagent ratios is critical for maximizing yield and minimizing side reactions. This methodology is supported by multiple research findings and is consistent across diverse literature sources, excluding unreliable databases as per the requirement.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyloxolane-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

2-tert-Butyloxolane-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-tert-Butyloxolane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-tert-Butyloxolane-3-carbohydrazide with analogous oxolane derivatives and carbohydrazides based on substituent effects and available data from the evidence.

Substituent Effects in Oxolane Derivatives

Key Observations :

- Solubility : Carbohydrazide groups typically enhance water solubility via hydrogen bonding, contrasting with purely alkyl-substituted dioxolanes (e.g., 2-methyl-1,3-dioxolane), which are more hydrophobic .

Comparison with Carbohydrazide Derivatives

Key Observations :

- Reactivity : The carbohydrazide group (-CONHNH₂) in the target compound may exhibit nucleophilic behavior distinct from esters or thiocyanates, enabling applications in Schiff base formation or metal coordination .

- Biological Activity : Unlike methyl isothiocyanate (a volatile pesticide), the carbohydrazide’s stability and hydrogen-bonding capacity could favor pharmaceutical applications .

Biological Activity

2-tert-Butyloxolane-3-carbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H18N2O2

- Molecular Weight : 186.25 g/mol

- IUPAC Name : 2-tert-butyloxolane-3-carbohydrazide

- Canonical SMILES : CC(C)(C)C1C(CCO1)C(=O)NN

The synthesis of 2-tert-butyloxolane-3-carbohydrazide typically involves the reaction of tert-butyl oxolane-3-carboxylate with hydrazine hydrate under controlled conditions, often using solvents like ethanol or methanol at temperatures between 50-70°C. The carbohydrazide group plays a crucial role in the compound's biological activity by forming hydrogen bonds and other interactions with biological macromolecules, potentially influencing their functionality.

Antimicrobial Activity

Research indicates that 2-tert-butyloxolane-3-carbohydrazide exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. For instance, it was evaluated alongside other compounds for its antibacterial activity using the MTT assay method, showing promising results against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.195 |

| Escherichia coli | 12 | 0.250 |

| Pseudomonas aeruginosa | 18 | 0.180 |

| Bacillus subtilis | 14 | 0.210 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exact pathways are still under investigation, but initial findings indicate that it could serve as a lead compound in developing new anticancer agents .

Case Studies

Several case studies have been conducted to explore the biological effects of 2-tert-butyloxolane-3-carbohydrazide:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of carbohydrazide derivatives, including the target compound, and tested them against multiple bacterial strains.

- Results indicated that modifications to the hydrazide moiety significantly affected antimicrobial potency.

-

Anticancer Research :

- A study assessed the cytotoxic effects of the compound on human cancer cell lines, revealing a dose-dependent response that warrants further exploration into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.